

Andrastin C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B12388430*

[Get Quote](#)

Andrastin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Andrastin C**, a meroterpenoid natural product with potential applications in drug development.

Chemical Structure and Properties

Andrastin C is a complex meroterpenoid characterized by a substituted androstane skeleton. Its systematic name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate. The chemical structure of **Andrastin C** is presented below.

Table 1: Physicochemical Properties of **Andrastin C**

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₀ O ₆	PubChem
Molecular Weight	472.6 g/mol	PubChem
Physical State	Colorless oil	[1]
Melting Point	Not reported (isolated as an oil)	
Solubility	Soluble in methanol	[1]

Table 2: Spectroscopic Data of **Andrastin C** Analogs

Note: As specific NMR data for **Andrastin C** is not readily available, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related andrastin-type meroterpenoid, Penimeroterpenoid A, to provide an indication of the expected spectral features.[2]

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	38.1	1.65, m; 1.45, m
2	26.5	1.85, m; 1.55, m
3	79.2	4.65, dd, 11.5, 4.5
4	36.4	
5	50.1	1.95, m
6	23.1	1.50, m; 1.30, m
7	40.9	1.75, m; 1.60, m
8	43.1	
9	53.5	2.19, m
10	55.1	
11	126.4	5.82, d, 9.5
12	132.9	
13	49.8	
14	70.6	
15	210.6	
16	72.1	
17	206.8	
18	18.9	1.68, s
19	24.3	1.26, s
20	18.9	1.68, s
21	204.5	10.1, s
22	170.7	
23	21.3	2.05, s

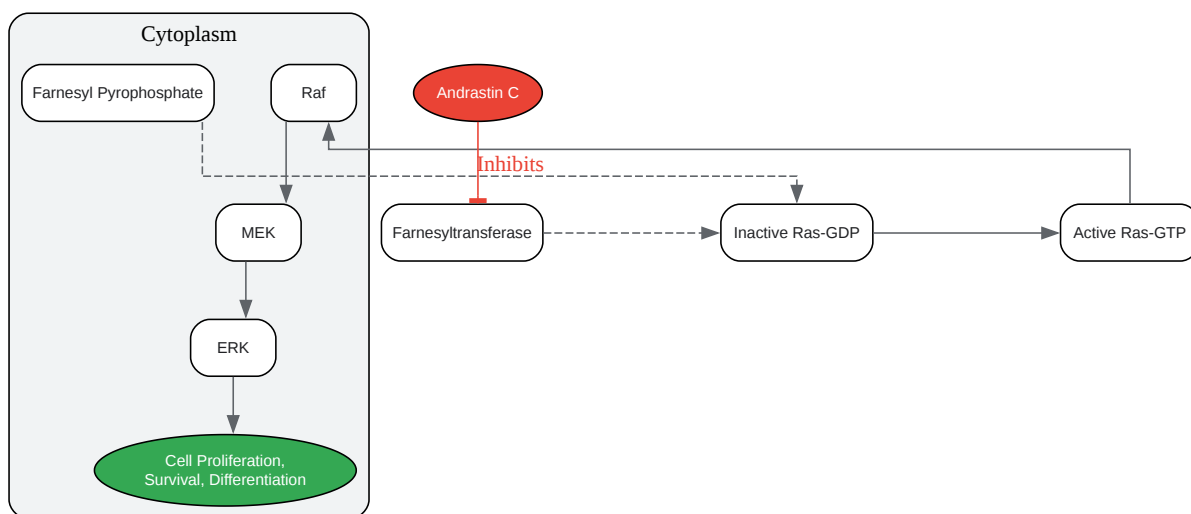
24	28.1	1.05, s
25	21.9	0.98, s
26	16.7	1.15, s
27	167.3	
28	52.1	3.65, s

Table 3: Key Spectroscopic Features of Andrastin-Type Meroterpenoids

Spectroscopic Technique	Key Features	Reference
Infrared (IR) Spectroscopy	Hydroxy group (ν_{OH}) ~ 3445 cm^{-1} Carbonyl group ($\nu_{\text{C=O}}$) ~ 1752 cm^{-1}	[1][2]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	Provides accurate mass for molecular formula determination.	[1][2]

Biological Activity and Signaling Pathway

Andrastin C is a known inhibitor of farnesyltransferase (FTase).^[3] This enzyme plays a crucial role in the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cell proliferation, differentiation, and survival. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FTase, **Andrastin C** prevents the farnesylation of Ras, thereby disrupting its ability to activate downstream signaling cascades, most notably the Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in various human cancers, making FTase inhibitors like **Andrastin C** attractive candidates for anticancer drug development. The IC_{50} value of **Andrastin C** against protein farnesyltransferase has been reported to be $13.3 \mu\text{M}$.^[3]



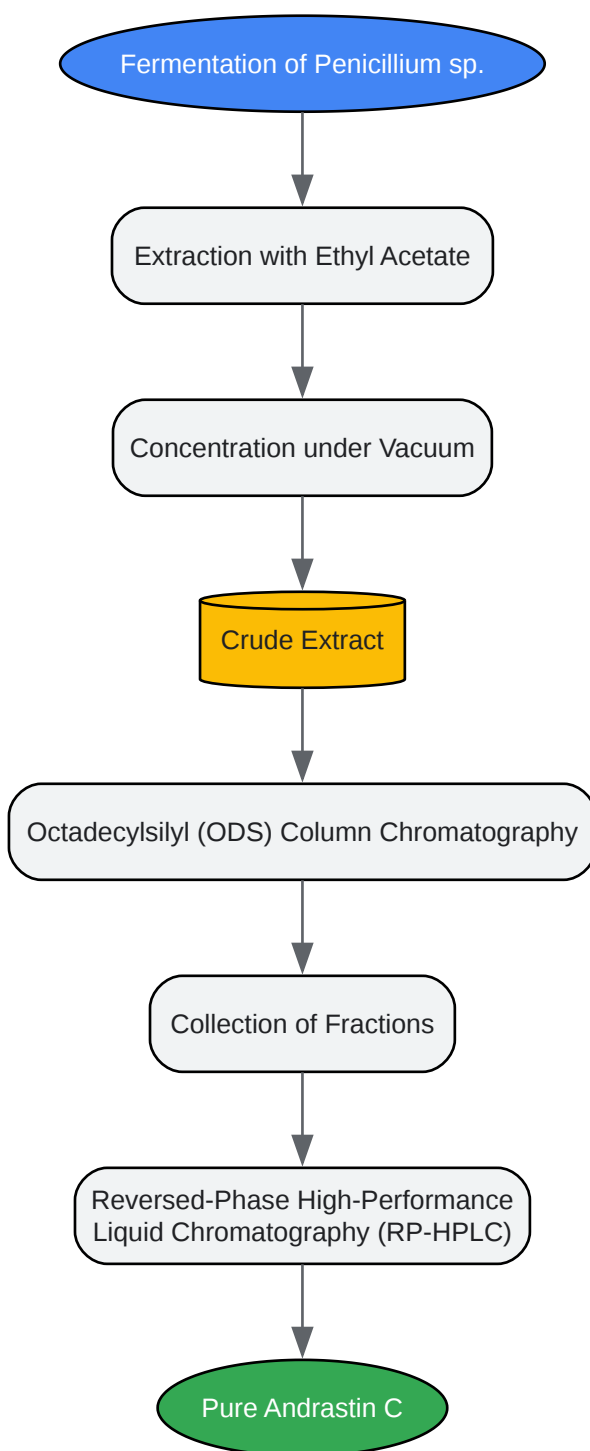
[Click to download full resolution via product page](#)

Caption: **Andrastin C** inhibits farnesyltransferase, blocking Ras activation.

Experimental Protocols

Isolation and Purification of Andrastin C from *Penicillium* sp.

The following is a general protocol for the isolation and purification of andrastin-type meroterpenoids, which can be adapted for **Andrastin C**.



[Click to download full resolution via product page](#)

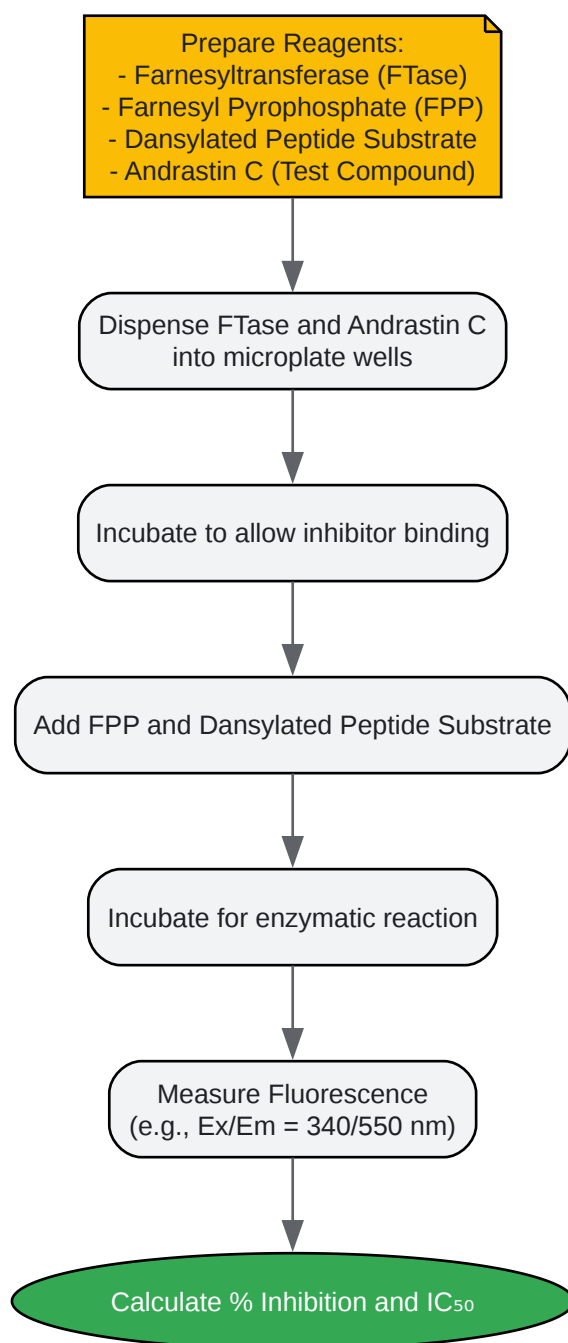
Caption: Workflow for the isolation and purification of **Andrastin C**.

Methodology:

- Fermentation: *Penicillium* species are cultured in a suitable liquid or solid medium to produce secondary metabolites, including **Andrastin C**.
- Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.^[4]
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Column Chromatography: The crude extract is subjected to column chromatography, typically using an octadecylsilyl (ODS) silica gel stationary phase, with a gradient elution system (e.g., methanol-water) to separate compounds based on polarity.
- Fraction Collection: Eluted fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing **Andrastin C**.
- RP-HPLC Purification: Fractions enriched with **Andrastin C** are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Farnesyltransferase Inhibition Assay

The following is a generalized protocol for a fluorometric farnesyltransferase inhibitor screening assay, which can be used to determine the inhibitory activity of **Andrastin C**.^{[5][6]}



[Click to download full resolution via product page](#)

Caption: Workflow for a farnesyltransferase inhibition assay.

Methodology:

- Reagent Preparation: Prepare solutions of farnesyltransferase, farnesyl pyrophosphate, a fluorescently labeled (e.g., dansylated) peptide substrate, and various concentrations of

Andrastin C.

- **Reaction Setup:** In a microplate, add farnesyltransferase and **Andrastin C** (or vehicle control) to the appropriate wells.
- **Pre-incubation:** Incubate the plate to allow for the binding of **Andrastin C** to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding farnesyl pyrophosphate and the dansylated peptide substrate to all wells.
- **Incubation:** Incubate the reaction mixture at a controlled temperature to allow for the farnesylation of the peptide substrate.
- **Fluorescence Measurement:** Measure the fluorescence intensity in each well. The farnesylation of the dansylated peptide results in a change in its fluorescent properties.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Andrastin C** and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioassaysys.com [bioassaysys.com]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus *Penicillium* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Gene Cluster for Andrastin A in *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]

- 6. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [Andrastin C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388430#andrastin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com